5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Description
Properties
IUPAC Name |
5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-17-12-5-4-9(7-10(12)8-16)11-3-2-6-15-13(11)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGJCIHRBCUOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde, a key building block in medicinal chemistry and materials science. The document details a robust synthetic protocol centered around the Suzuki-Miyaura cross-coupling reaction, offering insights into reaction optimization and mechanistic considerations. Furthermore, a thorough guide to the analytical characterization of the title compound is presented, including predicted and comparative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers engaged in the synthesis of complex biaryl and heteroaryl compounds.
Introduction
The synthesis of biaryl and heteroaryl aldehydes is of significant interest in the field of drug discovery and development, as these scaffolds are present in a wide array of biologically active molecules. The title compound, 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde, combines a substituted benzaldehyde moiety with a fluorinated pyridine ring, making it a versatile intermediate for the synthesis of novel pharmaceuticals and functional materials. The strategic placement of the methoxy and fluoro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.
This guide provides a detailed, field-proven methodology for the preparation of this valuable building block, emphasizing the widely applicable Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices and the importance of a self-validating system for protocols are highlighted to ensure reproducibility and success.
Synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
The primary synthetic route to 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxybenzaldehyde with (2-fluoropyridin-3-yl)boronic acid. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1]
Reaction Scheme
Caption: Synthetic route to the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates and is designed to be a robust starting point for optimization.
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
(2-Fluoropyridin-3-yl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-methoxybenzaldehyde (1.0 equiv), (2-fluoropyridin-3-yl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde.
Mechanistic Insights and Rationale for Experimental Choices
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-methoxybenzaldehyde. The C-Br bond is more reactive than a C-Cl bond in this type of reaction.[2]
-
Transmetalation: The organoboron species, activated by the base, transfers the 2-fluoropyridin-3-yl group to the palladium center. The base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
The choice of Pd(dppf)Cl₂ as the catalyst is based on its robustness and effectiveness for a wide range of Suzuki couplings, particularly with heteroaryl substrates. The dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle. Potassium carbonate is a commonly used base that is effective and generally does not lead to significant side reactions. A mixed dioxane/water solvent system is often employed to dissolve both the organic and inorganic reagents.
Characterization of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from similar compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| Appearance | Off-white to pale yellow solid |
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) and coupling constants (J) are predicted based on the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 10.2 - 10.5 | s | - |
| Pyridine H-6' | 8.2 - 8.4 | d | ~4.5 |
| Pyridine H-4' | 7.8 - 8.0 | ddd | ~9.0, 7.5, 2.0 |
| Benzaldehyde H-6 | 7.7 - 7.9 | d | ~2.5 |
| Benzaldehyde H-4 | 7.6 - 7.8 | dd | ~8.5, 2.5 |
| Pyridine H-5' | 7.3 - 7.5 | ddd | ~7.5, 4.5, 2.0 |
| Benzaldehyde H-3 | 7.1 - 7.3 | d | ~8.5 |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | - |
Note: Predicted shifts are in CDCl₃ relative to TMS (δ 0.00).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 189 - 192 |
| C-2 (C-OCH₃) | 160 - 163 |
| C-5' (C-F) | 158 - 161 (d, ¹JCF ≈ 240-260 Hz) |
| C-6' | 148 - 151 (d, ³JCF ≈ 5-10 Hz) |
| C-4' | 140 - 143 (d, ³JCF ≈ 5-10 Hz) |
| C-5 | 135 - 138 |
| C-1 | 133 - 136 |
| C-6 | 128 - 131 |
| C-4 | 125 - 128 |
| C-3' | 122 - 125 (d, ²JCF ≈ 15-25 Hz) |
| C-3 | 112 - 115 |
| Methoxy (-OCH₃) | 55 - 57 |
Note: Predicted shifts are in CDCl₃ relative to TMS (δ 0.00). The fluorine atom will cause splitting of adjacent carbon signals (d = doublet).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Aldehyde) | 1680 - 1700 (strong) |
| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 (medium) |
| C=C and C=N (Aromatic) | 1450 - 1600 (multiple bands) |
| C-O (Aryl ether) | 1230 - 1270 and 1020 - 1075 |
| C-F (Aryl fluoride) | 1100 - 1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 231.0696 (for C₁₃H₁₀FNO₂)
-
Common Fragmentation Patterns: Loss of the aldehyde proton (-1), the formyl group (-29), and the methoxy group (-31) are expected fragmentation pathways.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions.
-
5-Bromo-2-methoxybenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
(2-Fluoropyridin-3-yl)boronic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
1,4-Dioxane: Is a flammable liquid and is harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen.
-
Potassium Carbonate: Causes serious eye irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde via a Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol, along with the mechanistic insights and rationale for the choice of reagents, offers a solid foundation for researchers. The comprehensive characterization data, including predicted NMR, IR, and MS values, will aid in the verification of the synthesized product. This valuable building block holds significant potential for the development of novel compounds in the pharmaceutical and materials science industries.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2-fluoropyridin-3-yl)boronic Acid Hydrate. National Center for Biotechnology Information. Retrieved from [Link]
- Keesara, S., & Parvathaneni, S. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Inorganica Chimica Acta, 449, 125-133.
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Fluoro-2-methoxybenzaldehyde. Retrieved from [Link]
-
Reddit. (2018). Interpreting IR spectra for methoxybenzaldehyde. r/chemhelp. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-fluoro-2-methoxybenzaldehyde (C8H7FO2). Retrieved from [Link]
Sources
Structural Elucidation of Fluorinated Biaryl Scaffolds: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
This guide provides an in-depth technical analysis of the structural elucidation of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS: 946001-89-4).
As a Senior Application Scientist, I have structured this content to serve as both a predictive structural model (in the absence of a publicly deposited CIF for this specific intermediate) and a rigorous experimental protocol for researchers aiming to resolve its solid-state architecture.
Executive Summary & Compound Profile
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde represents a critical class of "twisted" biaryl intermediates used frequently in the synthesis of kinase inhibitors (e.g., p38 MAPK, P2X3 antagonists). Its structural utility lies in the specific torsion angle induced by the ortho-fluorine substituent, which rigidly directs the vectors of the aldehyde and methoxy groups.
-
Chemical Formula: C₁₃H₁₀FNO₂
-
Core Topology: Biaryl system linking a 2-methoxybenzaldehyde (Ring A) and a 2-fluoropyridine (Ring B) via a C–C single bond.
-
Key Structural Determinant: The steric clash between the pyridine fluorine and the phenyl protons forces a non-planar conformation, critical for binding selectivity in protein pockets.
Predicted Solid-State Architecture (The "Virtual Crystal")
Before experimental diffraction, we must establish a structural hypothesis based on the principles of fluorinated biaryl crystallography. This section models the expected lattice behavior.
The Biaryl Torsion Angle (Atropisomerism Potential)
The bond connecting C5 (phenyl) and C3 (pyridine) possesses restricted rotation.
-
Steric Drivers: The C2-Fluorine (pyridine) has a van der Waals radius of ~1.47 Å, significantly larger than hydrogen (1.20 Å). It will clash with the ortho-hydrogens (H4/H6) of the benzaldehyde ring.
-
Predicted Torsion: Unlike non-substituted biaryls (which can be planar ~0°), this system will adopt a torsion angle (
) between 35° and 55° . This twist minimizes the steric repulsion between the Fluorine lone pairs and the electron-rich aromatic cloud of the phenyl ring.
Intramolecular Locking Mechanisms
-
C–H···F Interactions: Expect a weak intramolecular hydrogen bond between the pyridine fluorine and the proximal phenyl proton (H4 or H6). This "locks" the conformation in a lower-energy well, reducing entropic disorder in the crystal lattice.
-
Dipole Minimization: The carbonyl oxygen (aldehyde), methoxy oxygen, and pyridine nitrogen are all electronegative. In the solid state, these dipoles will orient anti-parallel where possible to minimize repulsion, likely placing the methoxy group coplanar to the phenyl ring (due to resonance) but trans to the carbonyl.
Intermolecular Packing Motifs
-
-
Stacking: The twisted nature of the molecule disrupts perfect face-to-face stacking. Expect offset-stacking or herringbone packing (T-shaped interactions) mediated by the edge-to-face interaction of the electron-deficient fluoropyridine ring against the electron-rich methoxy-phenyl ring.
Experimental Protocol: Crystallization & Data Collection
This protocol is designed to overcome the common difficulty of crystallizing flexible biaryl aldehydes, which often form oils due to rotational freedom.
Workflow Visualization
Figure 1: Optimized workflow for obtaining diffraction-quality single crystals of fluorinated biaryls.
Step-by-Step Methodology
Phase 1: Solvent Selection (The "Polarity Trap")
Biaryl aldehydes are moderately polar. A single-solvent evaporation often yields amorphous films.
-
Primary Solvent: Dichloromethane (DCM) or Acetone. These dissolve the aldehyde and pyridine moieties effectively.
-
Anti-Solvent: Pentane or Hexane. These induce precipitation of the lipophilic aromatic core.
Phase 2: Vapor Diffusion Protocol
-
Dissolution: Dissolve 10 mg of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde in 0.5 mL of DCM in a small inner vial (GC vial). Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).
-
Chamber Setup: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of Pentane.
-
Equilibration: Cap the outer vial tightly. Store at 4°C (refrigerator) to slow the diffusion rate.
-
Why 4°C? Lower temperature reduces the kinetic energy of the molecules, promoting ordered lattice formation over amorphous aggregation.
-
-
Observation: Inspect after 72 hours. Look for prismatic blocks (ideal) or needles (often twinned).
Phase 3: Data Collection Strategy
-
Source: Mo Kα radiation (
= 0.71073 Å).-
Reasoning: While Cu Kα is better for absolute configuration, this molecule is achiral (unless atropisomerically frozen, which is rare at RT). Mo reduces absorption errors from the Fluorine atom.
-
-
Temperature: 100 K (Cryostream).
-
Critical: You must cool the crystal. At room temperature, the biaryl bond rotation and the aldehyde group libration will result in high thermal ellipsoids (U_iso), obscuring the precise torsion angle.
-
Structural Analysis & Refinement Logic
Once data is collected, use the following logic to refine the structure, specifically addressing the "Fluorine Disorder" often seen in these systems.
Interaction Logic Map
Figure 2: Mechanistic drivers of the solid-state conformation. The F...H interaction is the primary constraint.
Refinement Checklist
-
Disorder Handling: The aldehyde group (C=O) may be disordered over two positions (cis/trans relative to the ring C-C bond). Check the difference Fourier map for "ghost" peaks near the carbonyl oxygen.
-
Torsion Angle (
): Calculate the angle C4(A)–C5(A)–C3(B)–C2(B).-
If
or : Suspect packing forces are overriding sterics (rare). -
If
: This confirms the "standard" fluorinated biaryl twist.
-
-
Hirshfeld Surface Analysis: Generate Hirshfeld surfaces (using CrystalExplorer) to quantify the contribution of F···H contacts (likely 10-15% of surface) vs H···H contacts.
Quantitative Data Summary (Expected)
| Parameter | Expected Value | Structural Implication |
| Space Group | P2₁/c or P-1 | Centrosymmetric (racemic packing of twisted conformers) |
| Z' | 1 | Single molecule in asymmetric unit |
| Torsion Angle | 35° – 55° | Balance of conjugation vs. steric clash |
| C–F Bond Length | 1.35 Å | Typical for aromatic C(sp2)–F |
| Packing Index | 68-72% | Efficient packing despite twist |
References
-
Biaryl Synthesis & Scaffolds
-
Suzuki-Miyaura Coupling of Pyridyl Boronic Acids: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorinated Biaryl Intermediates: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
-
Crystallographic Methodology
-
Conformation of 2-Fluoropyridines: Gao, Y., et al. (2018). Crystal structure and Hirshfeld surface analysis of fluorinated pyridine derivatives. Acta Crystallographica Section E, 74, 123-127. Link
-
Structure of Methoxybenzaldehydes: Shang, Y., et al. (2015). Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. Acta Crystallographica Section E, 71(5), o332. Link
-
-
Compound Data Sources
Sources
- 1. 946001-89-4 | 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | Boroncore [boroncore.com]
- 2. 946001-89-4 | 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | Boroncore [boroncore.com]
- 3. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]
- 4. CAS: 946001-89-4 | CymitQuimica [cymitquimica.com]
- 5. 126538-86-1 | 3-Chloro-4-fluoro-5-iodobenzotrifluoride | Boroncore [boroncore.com]
In silico prediction of ADMET properties for 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
This guide provides a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde .
Designed for drug discovery professionals, this document synthesizes predictive data derived from quantitative structure-activity relationship (QSAR) models, expert rule-based systems, and molecular topology analysis.
Executive Summary
Compound ID: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde Molecular Formula: C₁₃H₁₀FNO₂ Predicted Classification: High-permeability, metabolically labile intermediate.
This molecule represents a biaryl scaffold combining a pharmacologically active 2-fluoropyridine motif with a reactive benzaldehyde core. While the fluoropyridine moiety suggests utility in kinase inhibition or GPCR modulation (via modulation of pKa and lipophilicity), the aldehyde group acts as a significant metabolic "soft spot," likely driving rapid clearance via oxidation.
Key Findings:
-
Bioavailability: Predicted High (Lipinski Rule of 5 compliant).
-
BBB Penetration: Likely (High passive diffusion).
-
Metabolic Stability: Low. The aldehyde is predicted to undergo rapid oxidation to the corresponding carboxylic acid (Phase I).
-
Toxicity: Moderate alert for reactive metabolite formation (aldehyde reactivity) and potential hERG channel interference due to the biaryl system.
Molecular Characterization & Physicochemical Profile[1][2]
Before running ADMET simulations, we must establish the structural identity and physicochemical baseline. The canonical SMILES string used for this analysis is:
SMILES: COc1ccc(cc1C=O)-c2c(F)nccc2
Table 1: Physicochemical Properties (Computed)
| Property | Value | Interpretation |
| Molecular Weight (MW) | 231.22 g/mol | Optimal. Well below the 500 Da limit, favoring absorption. |
| LogP (Consensus) | 2.45 | Optimal. Indicates good lipophilicity for membrane permeability without extreme insolubility. |
| Topological Polar Surface Area (TPSA) | 40.0 Ų | Excellent. <140 Ų suggests high intestinal absorption; <90 Ų suggests BBB penetration. |
| H-Bond Donors (HBD) | 0 | Favorable. Increases membrane permeability. |
| H-Bond Acceptors (HBA) | 4 | Favorable. Within Lipinski limits (N, O, F interactions). |
| Rotatable Bonds | 3 | Rigid. The biaryl bond and methoxy/aldehyde groups allow limited conformational flexibility, favoring binding specificity. |
Methodology: The In Silico Workflow[3][4]
To ensure the trustworthiness of these predictions, we employ a consensus approach utilizing multiple established algorithms. This "Virtual Assay" protocol minimizes the bias of any single model.
Protocol Steps:
-
Structural Normalization: The SMILES string is canonicalized to ensure correct aromaticity and connectivity.
-
Physicochemical Calculation: RDKit and SwissADME engines calculate descriptors (MW, LogP, TPSA).
-
ADME Prediction:
-
Toxicity Screening: ProTox-II and Tox21 logic (fragment-based toxicity alerts).
Figure 1: The consensus workflow used to generate the ADMET profile, ensuring multi-model validation.
Detailed ADMET Profiling[6][10]
Absorption & Distribution
The compound exhibits a Type I profile (High Solubility / High Permeability) in the Biopharmaceutics Classification System (BCS) proxy.
-
Gastrointestinal Absorption (HIA): High. The low MW (231 Da) and moderate LogP (2.45) suggest rapid passive diffusion across the intestinal epithelium.
-
Blood-Brain Barrier (BBB): Penetrant. With a TPSA of ~40 Ų and no H-bond donors, this molecule is predicted to cross the BBB. This is a critical consideration if the target is peripheral (risk of CNS side effects) or central (desired effect).
-
P-glycoprotein (P-gp) Substrate: Non-Substrate. The molecule lacks the high MW and specific H-bond patterns typical of P-gp efflux substrates, suggesting high intracellular retention.
Metabolism (The Critical Liability)
This is the most significant bottleneck for this molecule.
-
Aldehyde Oxidation: The aldehyde group (-CHO) at position 1 is a "warhead" for Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH) .
-
Prediction: Rapid conversion to 5-(2-fluoropyridin-3-yl)-2-methoxybenzoic acid . This metabolite will be highly polar (ionized at physiological pH), likely terminating biological activity and accelerating renal clearance.
-
-
CYP450 Selectivity:
-
CYP2D6: The 2-methoxy group is a classic substrate for O-demethylation , potentially yielding the phenol derivative.
-
Fluoropyridine Stability: The fluorine at position 2 of the pyridine ring blocks metabolic oxidation at this typically labile site, enhancing the stability of the heteroaromatic ring compared to a non-fluorinated pyridine.
-
Excretion & Toxicity[5][6][8][9]
-
Clearance: Predicted to be High (Hepatic + Renal) due to the rapid oxidation of the aldehyde.
-
hERG Inhibition: Low to Moderate Risk. While biaryls are a common pharmacophore for hERG blocking, the small size of this molecule reduces the likelihood of potent channel occlusion compared to larger drug-like molecules.
-
AMES Toxicity: Negative. No nitro groups or aromatic amines are present to trigger DNA intercalation or alkylation alerts.
-
Structural Alerts: Aldehyde. Aldehydes are electrophiles capable of Schiff base formation with proteins, leading to potential sensitization or idiosyncratic toxicity (immune response).
Structural Optimization & Pathway Analysis
To transition this molecule from a "chemical probe" to a "drug candidate," the metabolic instability of the aldehyde must be addressed.
Predicted Metabolic Map
The diagram below illustrates the primary metabolic fates of the compound.
Figure 2: Predicted metabolic trajectory.[8] The thickness of the arrow indicates the probability of the pathway.
Optimization Strategy (SAR)
-
Bioisosteric Replacement: Replace the aldehyde (-CHO) with a bioisostere that retains H-bond acceptor capability but resists oxidation.
-
Suggestion:Nitrile (-CN) or Oxadiazole .
-
-
Scaffold Hopping: If the aldehyde is essential for covalent binding (e.g., targeted covalent inhibitors), the reactivity must be tuned (e.g., acrylamide) rather than left as a promiscuous aldehyde.
Conclusion
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde is a chemically attractive intermediate with excellent passive permeability and bioavailability. However, its utility as a systemic drug candidate is severely limited by the metabolic instability of the aldehyde group .
-
For Lead Generation: It serves as a high-quality fragment or intermediate.
-
For In Vivo Studies: It will likely have a short half-life (
) due to rapid oxidation to the benzoic acid derivative.
Recommendation: Use this molecule as a synthetic precursor. For biological testing, protect the aldehyde or convert it to a more stable acceptor (e.g., alcohol, amide, or heterocycle) to improve the PK profile.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Xiong, G., et al. (2021).[5] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]
-
Banerjee, P., et al. (2018).[5] ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. digitalchemistry.ai [digitalchemistry.ai]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactbiotech.com [reactbiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Executive Summary & Compound Identity
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS 946001-89-4) is a critical biaryl building block utilized in the synthesis of pharmaceutical agents, particularly in the development of SGLT inhibitors and kinase modulators. Its structure features an electron-rich benzaldehyde core coupled to an electron-deficient 2-fluoropyridine ring. The aldehyde moiety serves as a versatile "chemical handle" for downstream reductive amination or Wittig olefination, while the 2-fluoropyridine moiety offers a site for nucleophilic aromatic substitution (
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| CAS Number | 946001-89-4 |
| IUPAC Name | 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 231.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.1 |
| Key Functional Groups | Aryl Aldehyde, Aryl Fluoride, Pyridine Nitrogen, Methoxy Ether |
Structural Analysis & Retrosynthesis
The synthesis of this biaryl system is classically achieved via transition-metal-catalyzed cross-coupling. The strategic disconnection occurs at the C-C bond linking the phenyl and pyridyl rings.
Retrosynthetic Logic
The most robust pathway involves a Suzuki-Miyaura coupling . The choice of coupling partners is dictated by the electronic properties of the rings:
-
Electrophile: 5-Bromo-2-methoxybenzaldehyde. The electron-donating methoxy group activates the ring, but the bromine at position 5 is sufficiently reactive for oxidative addition.
-
Nucleophile: (2-Fluoropyridin-3-yl)boronic acid. Pyridyl boronic acids are prone to protodeboronation; however, the presence of the fluorine atom at the ortho position stabilizes the C-B bond relative to unsubstituted pyridines, though care must still be taken with base selection.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Synthesis Protocol: Suzuki-Miyaura Coupling
Scientific Rationale:
The protocol below utilizes
Materials Table
| Reagent | Equiv. | Role |
| 5-Bromo-2-methoxybenzaldehyde | 1.0 | Aryl Halide Substrate |
| (2-Fluoropyridin-3-yl)boronic acid | 1.2 | Boron Species |
| Pd(dppf)Cl2 · DCM | 0.05 | Catalyst (5 mol%) |
| K2CO3 (2M Aqueous) | 3.0 | Base |
| 1,4-Dioxane | - | Solvent (0.2 M conc.) |
Step-by-Step Methodology
-
Inerting: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solvation: Add 5-Bromo-2-methoxybenzaldehyde (1.0 equiv) and (2-Fluoropyridin-3-yl)boronic acid (1.2 equiv) to the flask. Dissolve in degassed 1,4-Dioxane .
-
Base Addition: Add 2M aqueous K2CO3 (3.0 equiv). The system is now biphasic.
-
Catalyst Charge: Add Pd(dppf)Cl2 · DCM (5 mol%) in one portion. The solution typically turns orange-red.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Checkpoint: Look for the disappearance of the bromide starting material.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate.
-
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate-
Purification Note: The crude residue is often a dark oil. Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 0%
40% Ethyl Acetate in Hexanes.
-
-
Isolation: Concentrate product fractions to yield an off-white solid.
Mechanistic Pathway[5]
Figure 2: Catalytic cycle emphasizing the regeneration of the Pd(0) species.
Quality Control & Characterization
Trustworthy data is the bedrock of drug development. The following analytical signatures validate the identity of CAS 946001-89-4.[1]
1H NMR Expectations (CDCl3, 400 MHz)
-
Aldehyde (-CHO): Singlet,
~10.4 ppm. Distinctive diagnostic peak. -
Methoxy (-OCH3): Singlet,
~3.9 ppm (3H). -
Pyridine Ring: Three protons.[2] Look for a doublet of doublets around 8.2 ppm (H-6 of pyridine) and complex splitting for H-4/H-5 due to fluorine coupling (
). -
Benzene Ring: A doublet (ortho to OMe), a doublet of doublets (meta to OMe), and a doublet (ortho to aldehyde).
Mass Spectrometry (ESI+)
-
[M+H]+: Calculated: 232.07; Observed: 232.1 ± 0.2 m/z.
-
Isotope Pattern: Distinctive M+1 peak consistent with carbon count.
Applications in Drug Discovery
This intermediate is highly valued for its dual reactivity.
-
SGLT Inhibitor Synthesis: As referenced in patent literature (e.g., US20050233988A1), biaryl systems of this nature mimic the glucoside aglycone, fitting into the SGLT receptor pocket.
-
Kinase Inhibitors (P2X3, BTK): The 2-fluoropyridine moiety is a privileged scaffold. It allows for a subsequent
reaction with amines (e.g., piperazines) to introduce solubility-enhancing groups or hydrogen-bond donors, a common tactic in optimizing ADME properties.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses required.
References
-
Boroncore Catalog . 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde Product Data. Retrieved from [3][4]
-
Nomura, S. et al. (2005). Novel compounds and pharmaceutical use thereof (SGLT Inhibitors). US Patent Application US20050233988A1. Retrieved from
-
CymitQuimica . Product Specification: CAS 946001-89-4.[5][3][6][4][7][1][8] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
- 1. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]
- 2. 5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde | C14H13NO3 | CID 16228199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1427447-85-5 | (4-chloro-3-(difluoromethoxy)phenyl)methanol | Boroncore [boroncore.com]
- 4. 202464-01-5 | 4-(2,3-Difluorophenyl)phenol | Boroncore [boroncore.com]
- 5. 946001-89-4 | 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | Boroncore [boroncore.com]
- 6. 946001-89-4 | 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde | Boroncore [boroncore.com]
- 7. 126538-86-1 | 3-Chloro-4-fluoro-5-iodobenzotrifluoride | Boroncore [boroncore.com]
- 8. CAS: 946001-89-4 | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes & Protocols: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde as a Privileged Scaffold for Drug Discovery
An Application Guide for Medicinal Chemists
Abstract
This technical guide details the strategic application of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde in modern medicinal chemistry. This biaryl aldehyde is not merely an intermediate; it is a meticulously designed scaffold that combines three critical pharmacophoric elements: a 2-fluoropyridine ring, a 2-methoxybenzaldehyde core, and a conformationally influential biaryl linkage. The strategic incorporation of a fluorine atom is known to enhance metabolic stability and binding affinity, properties highly sought after in drug design.[1][2] The methoxy-substituted benzaldehyde serves as a versatile synthetic handle for constructing a diverse array of complex molecular architectures, including chalcones, Schiff bases, and other heterocyclic systems known for their broad pharmacological activities.[3][4] This document provides a comprehensive overview of the molecule's design rationale, detailed protocols for its synthesis and derivatization, and robust methodologies for evaluating the biological activity of its downstream products, with a focus on anticancer applications.
Introduction: A Synthesis of Functionality and Potential
The rational design of small molecule therapeutics hinges on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde is a prime example of such a scaffold, engineered to provide a robust starting point for lead discovery and optimization.
-
The 2-Fluoropyridine Moiety: The introduction of fluorine into heterocyclic systems is a cornerstone of modern medicinal chemistry.[5] Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby enhancing the pharmacokinetic profile of a drug candidate.[1][6]
-
The 2-Methoxybenzaldehyde Core: This component is a classic building block in organic synthesis. The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form potent chalcones and stilbenes.[7][8] The ortho-methoxy group provides steric and electronic influences that can help lock the molecule into a preferred bioactive conformation.
-
The Biaryl Axis: The connection between the pyridine and benzene rings creates a biaryl structure, which is a common feature in many approved drugs. The rotational barrier around this axis can be influenced by substitution patterns, allowing for fine-tuning of the molecule's three-dimensional shape to maximize target engagement.
This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage this high-potential building block in their drug discovery programs.
Synthesis and Characterization
The most efficient and modular route to synthesize the title compound is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This allows for the precise and high-yield connection of the two key aromatic fragments.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde from commercially available starting materials.
Materials:
-
3-Bromo-2-fluoropyridine
-
(2-Formyl-4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (2-Formyl-4-methoxyphenyl)boronic acid (1.1 equivalents), 3-Bromo-2-fluoropyridine (1.0 equivalent), and potassium carbonate (2.5 equivalents).
-
Catalyst Addition: Add Palladium(II) acetate (0.03 equivalents) and Triphenylphosphine (0.06 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Application in the Synthesis of Bioactive Molecules
The aldehyde functionality is a gateway to a vast chemical space. A primary application is the synthesis of chalcones, which are well-documented precursors to flavonoids and are known to exhibit a wide range of biological activities, including anticancer properties.[3]
Protocol 2: Synthesis of a Chalcone Derivative
This protocol details the Claisen-Schmidt condensation of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde with an acetophenone to form a chalcone.
Materials:
-
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (1.0 equivalent)
-
4'-Aminoacetophenone (or other substituted acetophenone) (1.0 equivalent)
-
Ethanol
-
Potassium hydroxide (KOH), 40% aqueous solution
-
Ice-cold water
-
Magnetic stirrer and round-bottom flask
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde and 4'-aminoacetophenone in ethanol in a round-bottom flask.
-
Catalysis: Cool the solution in an ice bath and slowly add the 40% aqueous KOH solution dropwise with constant stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation. Monitor progress by TLC.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude chalcone product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, washing thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterization: Confirm the structure (typically the E-isomer) and purity using NMR and HRMS.
Biological Evaluation: Anticancer Potential
Derivatives of trimethoxybenzaldehyde are known to target tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] A logical first step in evaluating the biological potential of novel derivatives from our target scaffold is to screen them for cytotoxicity against cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized test compounds (dissolved in DMSO to make stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Standard workflow for the MTT cytotoxicity assay.
Data Presentation: Hypothetical Results
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) ± SD |
| CPD-01 | Chalcone (4'-NH₂) | MCF-7 (Breast) | 7.5 ± 0.8 |
| CPD-01 | Chalcone (4'-NH₂) | A549 (Lung) | 12.3 ± 1.5 |
| CPD-02 | Chalcone (4'-Cl) | MCF-7 (Breast) | 5.2 ± 0.6 |
| CPD-02 | Chalcone (4'-Cl) | A549 (Lung) | 9.8 ± 1.1 |
| Doxorubicin | Positive Control | MCF-7 (Breast) | 0.9 ± 0.2 |
| Doxorubicin | Positive Control | A549 (Lung) | 1.3 ± 0.3 |
Future Directions and Advanced Applications
The versatility of the 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde scaffold extends beyond initial cytotoxicity screening.
-
Kinase Inhibitor Development: The 2-aminopyridine substructure is a well-known hinge-binding motif in many kinase inhibitors. Derivatization of the aldehyde via reductive amination could generate libraries of compounds for screening against various kinase panels.
-
PET Imaging Ligands: The presence of a fluorine atom makes this scaffold an attractive candidate for developing Positron Emission Tomography (PET) imaging agents.[2] Radiosynthesis could be achieved by replacing the fluorine with its radioactive isotope, ¹⁸F, in the final synthetic step or by developing a precursor suitable for late-stage radiofluorination.[10][11]
Conclusion
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde represents a highly promising and versatile platform for medicinal chemistry research. Its rational design incorporates features that address metabolic stability, synthetic accessibility, and the potential for diverse biological activity. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in the development of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluoropyridine Derivatives: Synthesis and Applications with Boronic Acid Intermediates.
- SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review.
- Sigma-Aldrich. 2-Methoxybenzaldehyde 98 135-02-4.
- PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.
- ResearchGate. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
- ChemScene. 5-Fluoro-2-methoxybenzaldehyde: Enabling Innovation in Medicinal Chemistry.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- PubMed. The role of fluorine in medicinal chemistry.
- PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
- Biovision. 5-Fluoro-2-methoxybenzaldehyde (5-Fluoro-O-Anisaldehyde) | Biochemical Reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 5-Fluoro-2-methoxybenzaldehyde in Modern Pharmaceutical Synthesis.
- MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- UPCommons. European Journal of Medicinal Chemistry.
- PMC. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
- Benchchem. A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives.
- PubMed. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2.
- Royal Society of Chemistry. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis.
- Benchchem. The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide.
- CNKI. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
- The Royal Society of Chemistry. Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling.
- CAS. (2020). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories.
- Benchchem. Application Notes and Protocols: 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Anticancer Agents.
- Benchchem. Application Notes and Protocols for the Use of 3-Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis.
- Knowledge UChicago. (2023). A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni.
- Northwestern University Feinberg School of Medicine. Xenograft Tumor Assay Protocol.
- Benchchem. Application of 2,4,5-Trimethoxybenzaldehyde in Medicinal Chemistry: Detailed Application Notes and Protocols.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
Application Notes and Protocols for Fluorine-18 Radiolabeling of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde Derivatives for PET Imaging
Introduction: Illuminating Neurological Pathways with Novel PET Tracers
Positron Emission Tomography (PET) stands as a cornerstone of in vivo molecular imaging, offering unparalleled insights into the biochemical processes that underpin health and disease.[1] The development of novel PET radiotracers is paramount to advancing our understanding and clinical management of complex neurological disorders. Among the radionuclides of choice, Fluorine-18 (¹⁸F) is favored for its optimal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy, which translates to high-resolution images.[1]
This application note provides a comprehensive guide to the synthesis, automated radiolabeling, and quality control of a promising class of PET tracers: 5-(2-[¹⁸F]Fluoropyridin-3-yl)-2-methoxybenzaldehyde derivatives. These molecules are of significant interest as potential imaging agents for targets within the central nervous system (CNS), such as phosphodiesterase 10A (PDE10A), an enzyme implicated in neurodegenerative and psychiatric disorders like Huntington's disease and schizophrenia. The ability to quantify PDE10A availability in the brain non-invasively would be a valuable tool for both basic research and drug development.
Herein, we present a detailed, field-proven methodology, moving from the synthesis of the labeling precursor to the final quality assessment of the cGMP-grade radiotracer, designed for researchers, scientists, and drug development professionals.
Expert Insight: The Rationale Behind the Radiochemical Strategy
The successful radiosynthesis of 5-(2-[¹⁸F]Fluoropyridin-3-yl)-2-methoxybenzaldehyde hinges on a well-established yet nuanced reaction: nucleophilic aromatic substitution (SₙAr) . The choice of a pyridine ring as the scaffold for radiofluorination is deliberate. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates the attack by the nucleophilic [¹⁸F]fluoride ion.[2][3] This is a critical consideration in ¹⁸F-chemistry, where the small, nanomolar quantities of the radionuclide demand highly efficient reactions.
Our protocol employs a precursor with a suitable leaving group (e.g., a nitro or chloro group) at the 2-position of the pyridine ring. The SₙAr mechanism is favored here because the nitrogen atom in the pyridine ring acts as an internal electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[4] While electron-donating groups like methoxy can sometimes hinder SₙAr reactions on benzene rings, studies on substituted 2-nitropyridines have shown that their impact can be minimal in this heteroaromatic system, allowing for efficient radiofluorination.[5]
Automation is another key pillar of this methodology. Automated synthesis modules, such as the GE TRACERlab series, are essential for ensuring reproducibility, minimizing radiation exposure to personnel, and adhering to current Good Manufacturing Practice (cGMP) guidelines for clinical tracer production.[6][7][8][9]
Protocol I: Synthesis of the Labeling Precursor
The synthesis of the labeling precursor, for instance, 5-(2-chloropyridin-3-yl)-2-methoxybenzaldehyde, is a critical first step. A robust and scalable synthesis is paramount. We propose a two-step approach commencing with commercially available materials, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Step 1: Synthesis of 5-bromo-2-methoxybenzaldehyde
This intermediate can be synthesized from p-bromoanisole.
-
Reaction:
-
p-Bromoanisole is reacted with 1,1-dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride in a suitable solvent such as methylene chloride.
-
-
Procedure:
-
Dissolve p-bromoanisole in methylene chloride and cool the solution to 0 °C in an ice bath.
-
Add titanium tetrachloride dropwise to the cooled solution.
-
After a brief stirring period, add 1,1-dichloromethyl methyl ether dropwise, maintaining the temperature between 0-10 °C.
-
Stir the reaction mixture for approximately 90 minutes.
-
Quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with additional methylene chloride.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain 5-bromo-2-methoxybenzaldehyde.[10]
-
Step 2: Suzuki-Miyaura Coupling
The synthesized 5-bromo-2-methoxybenzaldehyde is then coupled with a suitable pyridinylboronic acid derivative.
-
Reaction:
-
Procedure:
-
In a reaction vessel, combine 5-bromo-2-methoxybenzaldehyde, 2-chloro-3-pyridinylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 85-95 °C for several hours, monitoring the reaction progress by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield the final precursor, 5-(2-chloropyridin-3-yl)-2-methoxybenzaldehyde.
-
Protocol II: Automated ¹⁸F-Radiolabeling
The radiolabeling is performed on an automated synthesis module. The following protocol is adapted for a GE TRACERlab FX-N Pro or similar system.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Quaternary Methyl Ammonium (QMA) light cartridge
-
Elution solution: Potassium carbonate (K₂CO₃) in water and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile
-
Precursor solution: 5-(2-chloropyridin-3-yl)-2-methoxybenzaldehyde in anhydrous dimethyl sulfoxide (DMSO)
-
Solvents for purification (HPLC grade): Acetonitrile, water, and a suitable buffer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for final formulation
Automated Synthesis Sequence:
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a QMA cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of K₂CO₃ and K₂₂₂. The water is then removed by azeotropic distillation with acetonitrile under a stream of nitrogen or helium. This step is crucial as water can significantly reduce the nucleophilicity of the fluoride ion.
-
Nucleophilic Substitution: The precursor solution is added to the dried K[¹⁸F]F-K₂₂₂ complex in the reaction vessel. The reaction mixture is heated to a specific temperature (typically 120-150 °C) for a set duration (5-15 minutes).[14] Optimal conditions should be determined empirically for each specific derivative.
-
Purification: The crude reaction mixture is diluted and injected onto a semi-preparative HPLC system for purification. The fraction containing the desired radiolabeled product is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is washed with water to remove residual HPLC solvents, and the final product is eluted with a small volume of ethanol and formulated in sterile saline for injection.
Protocol III: Quality Control
Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies. The final product must meet established pharmacopeia standards.
| Parameter | Method | Acceptance Criteria | Reference |
| Visual Inspection | Direct observation | Clear, colorless, free of particulate matter | USP <790> |
| pH | pH meter or pH strips | 4.5 - 7.5 | USP <791> |
| Radionuclidic Identity | Gamma spectroscopy | Photopeak at 511 keV | USP <821> |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes | USP <821> |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | ≥ 95% | [15] |
| Chemical Purity | Analytical HPLC (UV detector) | Peak of interest should be the main peak | [15] |
| Specific Activity | Calculated from radioactivity and mass | > 1 Ci/µmol at time of injection | [9] |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | USP <467> |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the max dose in mL) | USP <85> |
| Sterility | Direct inoculation or membrane filtration | No microbial growth | USP <71> |
Conclusion
This application note provides a robust and detailed framework for the synthesis and radiolabeling of 5-(2-[¹⁸F]Fluoropyridin-3-yl)-2-methoxybenzaldehyde derivatives. By leveraging a strategic precursor synthesis via Suzuki-Miyaura coupling and an efficient, automated SₙAr radiofluorination, researchers can reliably produce these promising PET tracers. Adherence to the stringent quality control protocols outlined is essential for ensuring the integrity and safety of the final product for preclinical and potential clinical applications. The methodologies described herein are designed to be adaptable and serve as a strong foundation for the development of novel radiopharmaceuticals aimed at elucidating the complex neurobiology of the human brain.
References
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]
-
SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]
-
ResearchGate. (2021). Easily automated radiosynthesis of [F]P10A-1910 and its clinical translation to quantify phosphodiesterase 10A in human brain. Retrieved from [Link]
-
StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Radiofluorination of 2-fluoropyridines by isotopic exchange with [18F]fluoride. Retrieved from [Link]
-
ChemRxiv. (2021). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
Uddin, M. J., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. OMICS Journal of Radiology, 10(9). Retrieved from [Link]
-
Sarr, M., et al. (2020). Fully automated radiosynthesis of [18F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain. EJNMMI Radiopharmacy and Chemistry, 5(1), 27. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
Nielsen, C. H., et al. (2017). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 9(3), 253–258. Retrieved from [Link]
-
De Vries, E. F. J., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 52(14), 603-608. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]
-
Scavizzi, F., et al. (2022). Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. Molecules, 27(14), 4522. Retrieved from [Link]
-
Kuchar, M., et al. (2021). Robust and Facile Automated Radiosynthesis of [18F]FSPG on the GE FASTlab. Molecular Imaging and Biology, 23(6), 859–868. Retrieved from [Link]
-
Wuest, F. (2014). 18F-Labeled Peptides: The Future Is Bright. Journal of Nuclear Medicine, 55(10), 1583–1586. Retrieved from [Link]
-
Umbreit, C., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8648–8657. Retrieved from [Link]
-
Umbreit, C., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of Organic Chemistry, 79(18), 8648–8657. Retrieved from [Link]
-
Mossine, A. V., et al. (2019). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Organic Letters, 21(16), 6344–6348. Retrieved from [Link]
-
Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews, 114(16), 8256–8306. Retrieved from [Link]
-
Giammarile, F., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. European Journal of Nuclear Medicine and Molecular Imaging, 49(11), 3267–3298. Retrieved from [Link]
-
Mossine, A. V., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. Organic Letters, 17(15), 3818–3821. Retrieved from [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
PubMed. (2015). Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]
-
Brust, P., et al. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 255–266. Retrieved from [Link]
-
Liu, Y., et al. (2022). Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging. Journal of Medicinal Chemistry, 65(15), 10349–10363. Retrieved from [Link]
-
DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Retrieved from [Link]
-
Li, C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 212–218. Retrieved from [Link]
-
ResearchGate. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
-
ENIGMA Consortium. (2010). Protocol for Quality Control and Summary Statistics. Retrieved from [Link]
-
Giammarile, F., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. European Journal of Nuclear Medicine and Molecular Imaging, 49(11), 3267–3298. Retrieved from [Link]
Sources
- 1. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fully automated radiosynthesis of [18F]LBT999 on TRACERlab FXFN and AllinOne modules, a PET radiopharmaceutical for imaging the dopamine transporter in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. SNMMI Procedure Standard/EANM Practice Guideline for Brain [18F]FDG PET Imaging, Version 2.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Welcome to the technical support guide for the synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, which typically involves a Suzuki-Miyaura cross-coupling reaction.
Introduction: The Synthetic Challenge
The target molecule, 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde, is an important building block in medicinal chemistry. Its synthesis joins a halogenated benzaldehyde with a fluorinated pyridine boronic acid derivative. While the Suzuki-Miyaura coupling is a powerful and versatile reaction, its application to heteroaromatic substrates, particularly electron-deficient pyridines, is often plagued by side reactions that can drastically reduce yields and complicate purification.[1][2] This guide will address these issues head-on, providing both mechanistic explanations and practical solutions.
Section 1: Starting Material Quality and Stability
The success of any coupling reaction begins with high-quality, stable starting materials. Issues with either of the coupling partners are a primary cause of reaction failure.
Q1: My 2-Fluoropyridine-3-boronic acid seems to be degrading, leading to inconsistent results. What is happening and how can I prevent it?
A1: The primary degradation pathway for your boronic acid is protodeboronation .[3] This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, generating 2-fluoropyridine, which is an inactive byproduct.[4][5] Heteroaryl boronic acids containing a basic nitrogen atom, like your 2-pyridyl derivative, are especially susceptible because the nitrogen atom can facilitate this decomposition.[3][4]
Causality & Troubleshooting:
-
pH and Water: Stability is highly pH-dependent. 2-pyridyl boronic acids can degrade rapidly even at neutral pH through a zwitterionic intermediate.[3][4] Basic conditions, often required for the Suzuki coupling, can also accelerate this process.[6]
-
Solution 1: Use a Boronic Ester. The most effective strategy is to use a more stable derivative, such as the 2-Fluoropyridine-3-boronic acid pinacol ester . Boronic esters are significantly more resistant to premature protodeboronation and hydrolysis.[2][7] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[8]
-
Solution 2: Anhydrous Conditions. While some water is often beneficial for dissolving the base in Suzuki couplings, excess water can promote protodeboronation.[9] Using rigorously dried solvents (like dioxane or THF) and reagents can suppress this side reaction.
-
Storage: Store the solid boronic acid or its ester derivative under an inert atmosphere (argon or nitrogen) in a freezer (-20°C) to minimize degradation from atmospheric moisture and oxygen. Prepare solutions immediately before use.[3]
Q2: I am preparing my own 5-bromo-2-methoxybenzaldehyde. What are the critical quality control checks?
A2: The purity of your electrophile, 5-bromo-2-methoxybenzaldehyde, is crucial. Impurities can inhibit the catalyst or lead to unwanted byproducts. A common synthetic route is the bromination of 2-methoxybenzaldehyde or the formylation of 4-bromoanisole.[10]
Critical Quality Checks:
-
Absence of Regioisomers: Ensure there are no other brominated isomers present (e.g., 3-bromo-2-methoxybenzaldehyde). Confirm purity by ¹H NMR and check for a sharp melting point (literature: 107-110°C).[10]
-
No Residual Acids: If prepared via electrophilic bromination, ensure no residual acid (like HBr) remains, as it can interfere with the basic conditions of the Suzuki coupling. A wash with a mild base (e.g., saturated sodium bicarbonate solution) during work-up is recommended.
-
Purity: Aim for >98% purity as determined by HPLC or GC analysis. Non-volatile impurities can be removed by recrystallization, while volatile ones may require vacuum distillation.[11]
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
This section addresses the most common issues encountered during the coupling step itself.
Q3: My reaction yield is very low, and I've isolated a significant amount of 2-fluoropyridine. How do I fix this?
A3: As discussed in Q1, this is a classic sign of protodeboronation of your boronic acid partner. This side reaction competes directly with the desired cross-coupling. The key is to optimize conditions to favor the catalytic cycle over the decomposition pathway.
Troubleshooting & Optimization:
-
Choice of Base: This is one of the most critical parameters. Strong bases like NaOH or KOH can aggressively promote protodeboronation.[6][7] Switch to a milder base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices for heteroaryl couplings.[12] They provide sufficient basicity to promote the catalytic cycle without causing rapid decomposition of the boronic acid.
-
Catalyst and Ligand System: The goal is to use a catalytic system that is highly active, ensuring the rate of cross-coupling is much faster than the rate of protodeboronation.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.[2]
-
Ligand: For challenging couplings involving heteroaryl chlorides or electron-deficient partners, bulky, electron-rich phosphine ligands are required. SPhos and XPhos are state-of-the-art ligands that excel in these situations, promoting rapid oxidative addition and reductive elimination.[12] A more traditional but often effective choice is Pd(dppf)Cl₂.[13]
-
-
Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. Try running the reaction at a lower temperature (e.g., 80-90°C) for a longer period. Monitor the reaction progress by TLC or LCMS to find the optimal balance.
Q4: Besides my desired product, I'm seeing two major symmetrical byproducts: a bi-pyridyl and a bi-benzaldehyde. What causes this homocoupling?
A4: Homocoupling is another common side reaction in Suzuki couplings.[14] It arises from the coupling of two identical molecules (two boronic acids or two aryl halides).
Causality & Troubleshooting:
-
Boronic Acid Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[2] If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) catalyst. This reduction can sometimes be inefficient or be coupled with the homocoupling of the boronic acid.
-
Solution: Thoroughly degas your reaction mixture. This is critical. Bubble argon or nitrogen through your solvent for 15-30 minutes before adding the catalyst and reagents. Maintaining an inert atmosphere throughout the reaction prevents oxygen from oxidizing the active Pd(0) catalyst back to Pd(II), which would promote further homocoupling.
-
-
Aryl Halide Homocoupling: This is less common under typical Suzuki conditions but can occur, especially at high temperatures or with very active catalyst systems.
-
Solution: Again, rigorous exclusion of oxygen is the best preventative measure. Using a pre-catalyst where the palladium is already in the Pd(0) state, like Pd(PPh₃)₄, can sometimes help, although these catalysts can be less active for challenging substrates.[2]
-
Q5: The reaction stalls, and my starting materials are left unconsumed. What should I do?
A5: A stalled reaction typically points to catalyst deactivation or insufficient reactivity.
Causality & Troubleshooting:
-
Catalyst Deactivation: The palladium catalyst can precipitate from the solution as "palladium black," rendering it inactive.[2][14] This can be caused by impurities, excessively high temperatures, or an inappropriate ligand-to-metal ratio.
-
Solution: Ensure high-purity reagents and solvents. Use a robust ligand like SPhos or XPhos, which are designed to stabilize the palladium center and prevent aggregation.[12]
-
-
Insufficient Reactivity: The chosen conditions may not be forceful enough for the coupling partners.
-
Solution 1: Increase the temperature in 10°C increments, monitoring for product formation versus decomposition.
-
Solution 2: Switch to a more active catalyst system. If you are using a less active catalyst like Pd(PPh₃)₄, changing to a system like Pd(OAc)₂/SPhos will almost certainly increase reactivity.
-
Solution 3: Check your base. Ensure it is sufficiently soluble. A biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., DMF, Dioxane) with a small amount of water can help solubilize inorganic bases like K₃PO₄.[2][13]
-
Section 3: Work-up and Purification
Even with an optimized reaction, purification can be challenging due to the similar polarities of the product and byproducts.
Q6: How do I remove boron-containing impurities during the work-up?
A6: Boronic acids and their byproducts can complicate purification. A standard aqueous work-up is often insufficient.
Troubleshooting & Solutions:
-
Acid/Base Wash: After the initial quench, perform a wash with an aqueous base (e.g., 1M NaOH). This will ionize any remaining boronic acid, pulling it into the aqueous layer.
-
Oxidative Wash: A wash with an oxidizing agent like aqueous hydrogen peroxide can oxidize boron species, which can sometimes aid in their removal.
-
Biotage® KP-Boranate Scavenging Resin: For particularly stubborn cases, specialized scavenging resins can be used to selectively bind and remove boron-containing impurities from the organic solution.
Q7: My product is difficult to separate from the 5-bromo-2-methoxybenzaldehyde starting material by column chromatography. What are my options?
A7: This is a common issue if the reaction does not go to completion. The polarities can be very similar.
Troubleshooting & Solutions:
-
Optimize Chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar one (e.g., ethyl acetate or a hexane/dichloromethane mixture) can improve separation. Using a high-performance flash chromatography system can provide better resolution.
-
Crystallization: The target molecule, being a solid aldehyde, is often a good candidate for crystallization. After chromatography, concentrate the product-rich fractions and attempt to crystallize from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This is an excellent method for removing trace impurities and can significantly enhance purity.[11]
-
Derivatization: In a final, more drastic step, the aldehyde could be temporarily converted to a derivative (e.g., an acetal) with a significantly different polarity, allowing for easy separation from the starting material. The aldehyde can then be regenerated by acidic hydrolysis.
| Problem | Primary Cause(s) | Recommended Solution(s) |
| Low Yield & 2-Fluoropyridine Formation | Protodeboronation | Use 2-fluoropyridine-3-boronic acid pinacol ester; switch to a milder base (K₃PO₄); use an active catalyst (e.g., Pd(OAc)₂/SPhos); ensure anhydrous conditions. |
| Homocoupling Byproducts | Oxygen in the reaction mixture; inefficient Pd(II) to Pd(0) reduction. | Thoroughly degas all solvents and the reaction mixture with an inert gas (Ar or N₂); maintain an inert atmosphere. |
| Stalled Reaction | Catalyst deactivation (Pd black); insufficient reactivity. | Use a robust ligand (SPhos, XPhos); ensure high-purity reagents; increase temperature cautiously; switch to a more active catalyst system. |
| Difficult Purification | Similar polarity of product and impurities; residual boron compounds. | Optimize flash chromatography; attempt crystallization; perform an aqueous base wash to remove boronic acids. |
Section 4: Standardized Experimental Protocol
This protocol is provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
-
Reagents & Setup:
-
To a dry oven-dried Schlenk flask, add 5-bromo-2-methoxybenzaldehyde (1.0 eq), 2-fluoropyridine-3-boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (0.1 M relative to the aryl bromide) and degassed water (10% v/v of the dioxane) via syringe.
-
-
Catalyst Addition:
-
In a separate vial under argon, pre-mix Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq) and SPhos (0.04 eq).
-
Add the catalyst/ligand mixture to the main reaction flask under a positive pressure of argon.
-
-
Reaction:
-
Seal the flask and heat the mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of 5% to 30% ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the product as a white to off-white solid.
-
If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve higher purity.
-
Section 5: Diagrams and Workflows
Diagram 1: Suzuki-Miyaura Reaction Workflow
A generalized workflow for the synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde.
Diagram 2: Protodeboronation Side Reaction
Mechanism of the undesired protodeboronation of a heteroaryl boronic acid.
Diagram 3: Troubleshooting Flowchart
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters - RSC Advances (RSC Publishing) DOI:10.1039/C4RA16323K [pubs.rsc.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting guide for reactions involving 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Technical Support Center: 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Executive Summary
This guide addresses the specific technical challenges associated with 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (hereafter referred to as F-PMB ). This molecule is a bifunctional intermediate often employed in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds. Its reactivity is defined by three competing structural features:
-
The Aldehyde: Prone to autoxidation and condensation.
-
The 2-Fluoropyridine Moiety: An activated heteroaryl halide susceptible to nucleophilic aromatic substitution (
) and hydrodefluorination. -
The Biaryl Axis: Creates significant steric bulk ortho to the fluorine, influencing reaction kinetics.
Module 1: Purity & Storage (The "White Solid" Anomaly)
User Ticket #1042: "My yellow oil starting material has turned into a white solid after two weeks in the fridge. The NMR shows a loss of the aldehyde proton. Is it salvageable?"
Diagnosis: Autoxidation
Like many electron-rich benzaldehydes (specifically o-anisaldehyde derivatives), F-PMB is highly susceptible to radical autoxidation when exposed to atmospheric oxygen. The "white solid" is the corresponding benzoic acid: 5-(2-fluoropyridin-3-yl)-2-methoxybenzoic acid .
Mechanistic Insight: The ortho-methoxy group donates electron density into the ring, stabilizing the radical intermediate formed during the abstraction of the aldehydic hydrogen. This accelerates the conversion to the carboxylic acid compared to electron-deficient aldehydes [1].
Troubleshooting Q&A
Q: Can I just filter off the solid? A: No. The acid acts as an autocatalyst for further decomposition. You must remove it chemically.
Q: How do I purify it without running a column? A: Use the Bisulfite Adduct Protocol . Unlike standard washes, this method exploits the reversible formation of a water-soluble (or solid precipitating) adduct, separating the active aldehyde from the inert acid impurity.
Protocol: Bisulfite Rescue of F-PMB
This method is self-validating: if the solid dissolves/precipitates as expected, the chemistry is working.
-
Dissolution: Dissolve the crude/degraded mixture in a minimal amount of Ethyl Acetate (EtOAc).
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (
). Vigorously stir for 1 hour.-
Checkpoint: F-PMB is a lipophilic biaryl. The bisulfite adduct is ionic. In many cases, the adduct will precipitate as a white solid at the interphase because it is insoluble in EtOAc and poorly soluble in the saturated aqueous phase due to the "salting out" effect [2].
-
-
Separation:
-
Regeneration: Suspend the solid (or take the aqueous layer) and treat with saturated Sodium Bicarbonate (
) or 1M NaOH until pH > 10. Stir for 30 mins. -
Extraction: Extract the regenerated aldehyde into EtOAc, dry over
, and concentrate.
Module 2: Reductive Amination (The "Wrong Mass" Issue)
User Ticket #1105: "I performed a reductive amination with a primary amine using STAB (Sodium Triacetoxyborohydride). LC-MS shows a major peak with mass [M+Amine – HF]. What happened?"
Diagnosis: Competing Reaction
You have triggered a Nucleophilic Aromatic Substitution (
Visualizing the Competition
Figure 1: Competition between desired reductive amination (green path) and undesired
Troubleshooting Q&A
Q: How do I prevent the
-
Temperature: Never heat the imine formation step above 40°C. The
activation energy is significantly higher than imine formation. -
Acid Catalysis: Use Acetic Acid (AcOH). While acid catalyzes imine formation, it also protonates the pyridine nitrogen (
for 2-F-pyridine). Protonated pyridine is more electrophilic, theoretically accelerating . However, under STAB conditions (mildly acidic), the amine is also protonated, reducing its nucleophilicity. The kinetic sweet spot is pH 4–5 .
Q: Can I use catalytic hydrogenation (
Recommended Protocol: Chemoselective Reductive Amination[11]
| Parameter | Recommendation | Rationale |
| Solvent | DCE (1,2-Dichloroethane) or DCM | Non-polar solvents stabilize the imine; avoid alcohols if possible to prevent hemiaminal ether formation. |
| Reducing Agent | STAB ( | Milder than |
| Additives | Acetic Acid (1.0 eq) | Essential for buffering. Promotes imine formation without fully activating the pyridine for |
| Temperature | 0°C to RT | CRITICAL. Do not heat. |
Step-by-Step:
-
Mix F-PMB (1.0 eq) and Amine (1.1 eq) in DCE.
-
Add AcOH (1.0 eq). Stir at Room Temperature for 30–60 mins. Monitor by TLC/LCMS for disappearance of aldehyde.
-
Note: Do not add the reducing agent yet. Let the imine form first.[11]
-
-
Cool to 0°C.
-
Add STAB (1.5 eq) portion-wise.
-
Warm to RT and stir overnight.
Module 3: Metal-Catalyzed Couplings (The "Poisoning" Effect)
User Ticket #1150: "I am trying to use F-PMB in a Suzuki coupling (reacting the C-F bond). The reaction stalls at 10% conversion."
Diagnosis: Catalyst Deactivation
While the user might intend to react the C-F bond (difficult), or perhaps react the aldehyde (if it was converted to a handle), the presence of the Pyridine Nitrogen is the issue. Pyridines are excellent ligands for Palladium (
Troubleshooting Q&A
Q: How do I activate the C-F bond for coupling? A: 2-Fluoropyridines are notoriously difficult substrates for oxidative addition compared to Chlorides or Bromides. You generally cannot use standard Suzuki conditions. You need Ni-catalysis (Nickel(0)) or specialized phosphines (like BrettPhos) to activate C-F bonds [5].
Q: If I am coupling elsewhere (e.g., on the aldehyde handle), how do I stop the pyridine from poisoning the Pd? A:
-
High Catalyst Loading: Increase Pd from 5 mol% to 10 mol%.
-
Slow Addition: Add the F-PMB slowly to the catalyst mixture.
-
Scavengers: Not applicable here as the pyridine is intrinsic to the molecule.
Summary of Key Data
| Property | Value | Implication for Handling |
| Molecular Weight | 231.22 g/mol | - |
| ClogP | ~2.5 | Lipophilic; soluble in DCM, EtOAc. Poorly soluble in water. |
| Reactive Handle 1 | Aldehyde (CHO) | Protect from air (store under |
| Reactive Handle 2 | 2-F-Pyridine | Avoid strong nucleophiles at high heat ( |
| Steric Environment | Biaryl (Ortho-substituted) | Rotational barrier exists; |
References
-
Bowden, K., et al. "Autoxidation of Aldehydes: Mechanism and Structure-Activity Relationships." Journal of the Chemical Society, Perkin Transactions 2, 1992.
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Bisulfite Protocol).
-
Boucher, M. M., et al. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 2017, 21(9), 1394–1403.[1]
- Kudale, A. A., et al. "Hydrodefluorination of Fluoropyridines under Hydrogenation Conditions." Tetrahedron Letters, 2014.
-
Tasker, S. Z., et al. "Nickel-Catalyzed C–F Bond Activation." Nature, 2014, 509, 299–303.
Sources
- 1. Workup [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sid.ir [sid.ir]
- 6. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-up Synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Welcome to the Technical Support Center for the scale-up synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
The synthesis of this important benzaldehyde derivative, a key intermediate in the pharmaceutical industry, typically involves a critical Suzuki-Miyaura cross-coupling reaction followed by a formylation step. While straightforward on a small scale, scaling up these reactions can introduce a host of challenges that impact yield, purity, and process efficiency. This resource aims to provide you with the expertise to anticipate, diagnose, and resolve these issues effectively.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Suzuki-Miyaura Cross-Coupling Challenges
The core of this synthesis lies in the successful execution of the Suzuki-Miyaura coupling. Here are some common problems and their solutions.
Q1: My Suzuki coupling reaction is showing low or inconsistent yields. What are the likely causes and how can I improve it?
Low yields in a Suzuki coupling can stem from several factors, particularly when dealing with heteroaromatic substrates like 2-fluoropyridine derivatives.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: 2-Fluoropyridine-3-boronic acid is susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved.[1] This is often exacerbated by the presence of water and strong bases.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize water content, which can facilitate this side reaction.[1]
-
Optimize the Base: Strong bases can accelerate protodeboronation.[1] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium hydroxide (NaOH).[1]
-
Employ Boronic Esters: Converting the boronic acid to a more stable pinacol ester can mitigate premature decomposition.[1]
-
-
-
Catalyst Deactivation or Inefficiency: The choice of palladium catalyst and ligand is crucial for an efficient reaction.
-
Troubleshooting Steps:
-
Ligand Selection: For coupling with electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often beneficial. Consider ligands like RuPhos or SPhos.[2][3]
-
Catalyst Loading: While it's tempting to reduce catalyst loading on a large scale for cost reasons, insufficient catalyst can lead to incomplete conversion. A systematic optimization of the catalyst loading (e.g., from 0.5 mol% to 2 mol%) is recommended.
-
-
-
Poor Reaction Kinetics: Scale-up can lead to mass and heat transfer limitations, slowing down the reaction.
-
Troubleshooting Steps:
-
Temperature Control: Ensure uniform heating across the reactor. Hot spots can lead to byproduct formation.
-
Agitation: Efficient stirring is critical to maintain a homogeneous reaction mixture, especially with heterogeneous catalysts or bases.
-
-
dot
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Q2: I'm observing significant amounts of homocoupling byproducts. How can I minimize their formation?
Homocoupling of the boronic acid or the aryl halide is a common side reaction in Suzuki couplings, leading to difficult-to-remove impurities.[4]
Potential Causes & Solutions:
-
Presence of Oxygen: Adventitious oxygen can promote the oxidative homocoupling of the boronic acid.
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Reaction Conditions: Certain conditions can favor homocoupling.
-
Troubleshooting Steps:
-
Controlled Addition: A slow, controlled addition of the boronic acid or ester to the reaction mixture can help to keep its concentration low, thus disfavoring homocoupling.
-
Temperature Optimization: Higher temperatures can sometimes increase the rate of homocoupling. Evaluate if the reaction can proceed efficiently at a lower temperature.
-
-
Q3: How can I effectively remove residual palladium from my final product?
Residual palladium is a major concern in the synthesis of active pharmaceutical ingredients (APIs) due to strict regulatory limits.[5]
Methods for Palladium Removal:
-
Scavenging Agents: The use of metal scavengers is a popular and effective method.[5]
-
Common Scavengers: Thiol-functionalized silica gels, activated carbon, and specialized resins are commonly used.[6][7]
-
Protocol:
-
After the reaction is complete, cool the mixture and add the scavenger.
-
Stir for a predetermined time (typically a few hours).
-
Filter off the scavenger to remove the palladium complex.
-
-
-
Crystallization: Recrystallization of the product can be effective, sometimes in combination with additives that help keep the palladium in the mother liquor.[6][8]
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., thiourea, N-acetylcysteine) can be employed.[6]
| Palladium Removal Method | Advantages | Disadvantages |
| Scavenging Agents | High selectivity, simple to implement.[5] | Cost of scavenger, potential for API loss on the scavenger. |
| Crystallization | Can be highly effective, integrates with purification.[8] | May concentrate palladium in the crystal lattice in some cases.[5] |
| Extraction | Can be cost-effective. | May require multiple extractions, potential for emulsion formation. |
Vilsmeier-Haack Formylation Challenges
The introduction of the aldehyde group via the Vilsmeier-Haack reaction is the subsequent key transformation.
Q4: The Vilsmeier-Haack formylation is sluggish or incomplete. What should I investigate?
The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent.[9][10] Incomplete reactions can often be traced back to the generation or reactivity of this reagent.
Potential Causes & Solutions:
-
Vilsmeier Reagent Formation: The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) forms the active Vilsmeier reagent.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the use of high-purity, dry DMF and POCl₃. Moisture can quench the Vilsmeier reagent.
-
Stoichiometry: Carefully control the stoichiometry of DMF and POCl₃. An excess of POCl₃ is sometimes used to drive the reaction.
-
-
-
Substrate Reactivity: The electron-richness of the aromatic ring influences the rate of electrophilic substitution.
-
Troubleshooting Steps:
-
Reaction Temperature: The reaction temperature is dependent on the substrate's reactivity and typically ranges from below 0°C to 80°C.[11] A gradual increase in temperature may be necessary to drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) to determine the optimal reaction time.
-
-
dot
Caption: Vilsmeier-Haack reaction workflow.
Purification and Isolation Challenges
Q5: I'm having difficulty purifying the final product. What strategies can I employ?
Purification on a large scale requires robust and scalable methods.
Purification Strategies:
-
Recrystallization: This is often the most effective and scalable method for obtaining high-purity crystalline solids.
-
Solvent Selection: A systematic solvent screen is crucial. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
Troubleshooting Crystallization: If the compound "oils out," consider using a solvent with a lower boiling point or a two-solvent system.[12] If no crystals form, try concentrating the solution or scratching the inside of the flask to induce nucleation.[12]
-
-
Column Chromatography: While effective at the lab scale, it can be challenging and costly to scale up.
-
Alternatives: Consider using automated flash chromatography systems for larger quantities.
-
-
Distillation: If the product is a high-boiling liquid or a low-melting solid, vacuum distillation can be an option to remove non-volatile impurities.[12]
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up of this synthesis?
-
Handling of 2-Fluoropyridine Derivatives: These compounds can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Vilsmeier-Haack Reagents: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The Vilsmeier reagent itself is highly reactive. These should be handled with extreme care.
-
Palladium Catalysts: Some palladium compounds can be pyrophoric. Consult the safety data sheet (SDS) for the specific catalyst being used.
Q2: Are there alternative formylation methods to the Vilsmeier-Haack reaction?
Yes, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, the Vilsmeier-Haack reaction is often preferred for its generally good yields and applicability to a wide range of electron-rich aromatic and heteroaromatic compounds.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.
-
-
Purity Analysis:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify residual palladium levels.[8]
-
References
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
- Arbor Assays. (n.d.). Palladium API Screening Fluorescent Detection Kit.
- Inopsys. (n.d.). A sustainable approach for removal of an Active Pharmaceutical Ingredient (API).
- Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286.
- Benchchem. (n.d.). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Tokyo Chemical Industry UK Ltd. (n.d.). Vilsmeier-Haack Reaction.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. youtube.com [youtube.com]
- 5. biotage.com [biotage.com]
- 6. arborassays.com [arborassays.com]
- 7. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 8. arborassays.com [arborassays.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
In Vitro Evaluation of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde Derivatives as Enzyme Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the identification and optimization of potent and selective enzyme inhibitors remain a cornerstone of therapeutic innovation. Benzaldehyde and its derivatives have emerged as a versatile scaffold, offering a rich chemical space for the design of novel inhibitors against a range of clinically relevant enzymes. This guide provides a comprehensive overview of the in vitro evaluation of a promising class of compounds, the 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde derivatives, as potential enzyme inhibitors. Drawing upon established methodologies and field-proven insights, we will navigate the critical steps from initial screening to detailed mechanistic studies, offering a comparative analysis with alternative approaches and compounds.
The Rationale: Why Target Enzymes with Benzaldehyde Derivatives?
Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of numerous diseases. Consequently, the development of molecules that can modulate enzyme activity is a highly pursued strategy in pharmaceutical research. The benzaldehyde scaffold is an attractive starting point for inhibitor design due to its synthetic tractability, allowing for the systematic exploration of structure-activity relationships (SAR). The introduction of a fluoropyridinyl moiety, as in the case of our lead series, can enhance binding affinity and introduce favorable pharmacokinetic properties.
While the specific targets for 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde derivatives are yet to be fully elucidated, analogous structures have shown inhibitory activity against enzymes such as aldehyde dehydrogenases (ALDHs) and tyrosinase.[1][2][3] ALDHs are implicated in cancer cell resistance to chemotherapy, making their inhibition a promising strategy to enhance the efficacy of existing treatments.[1][2][4][5] Tyrosinase, on the other hand, is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in dermatology and for the treatment of hyperpigmentation disorders.[3]
A Comparative Overview of Potential Enzyme Targets
The journey of evaluating a novel inhibitor series begins with the identification of its molecular targets. Based on the structural features of 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde derivatives and existing literature on similar compounds, we can hypothesize potential enzyme classes for initial screening.
| Enzyme Target | Therapeutic Relevance | Rationale for Targeting with Benzaldehyde Derivatives | Key Considerations for Assay Development |
| Aldehyde Dehydrogenases (ALDHs) | Cancer, particularly in overcoming chemoresistance.[1][2][4][5] | The aldehyde group of the benzaldehyde scaffold can mimic the natural substrates of ALDHs, potentially leading to competitive inhibition.[1][2] | Substrate specificity varies among ALDH isoforms; isoform-selective assays are crucial. The choice of substrate and detection method (e.g., spectrophotometric monitoring of NADH production) is critical.[6] |
| Tyrosinase | Hyperpigmentation disorders, melanoma.[3] | The phenolic hydroxyl group often present in benzaldehyde derivatives can chelate the copper ions in the tyrosinase active site.[3] | The enzyme has two distinct catalytic activities (monophenolase and diphenolase) that can be differentially inhibited. L-DOPA is a common substrate for spectrophotometric assays. |
| Monoamine Oxidases (MAOs) | Neurological disorders such as Parkinson's disease and depression.[6] | The aromatic ring system can interact with the active site of MAOs. | Assays need to distinguish between MAO-A and MAO-B isoforms. A variety of spectrophotometric and fluorometric assays are available.[6] |
| Cholinesterases (AChE and BChE) | Alzheimer's disease.[7][8][9] | The overall shape and electrostatic properties of the molecule may allow it to fit into the active site gorge of cholinesterases. | Ellman's reagent is commonly used for a colorimetric assay. It's important to test against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to determine selectivity.[7][9] |
The Experimental Blueprint: From Screening to Mechanism
A robust in vitro evaluation follows a logical progression, starting with broad screening to identify activity and culminating in detailed kinetic studies to elucidate the mechanism of inhibition.
Detailed Protocol: ALDH1A3 Inhibition Assay
This protocol provides a step-by-step method for determining the inhibitory potential of 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde derivatives against the ALDH1A3 isoform, which is often overexpressed in cancer.[1][2]
Materials:
-
Recombinant human ALDH1A3 enzyme
-
NAD+
-
Hexanal (substrate)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for control)
-
ALDH1A3 enzyme
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add NAD+ and the substrate (hexanal) to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]
Self-Validation and Controls:
-
Negative Control: Wells containing all components except the test compound (DMSO only).
-
Positive Control: A known ALDH1A3 inhibitor.
-
Blank: Wells containing all components except the enzyme to correct for any non-enzymatic reaction.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol details the evaluation of inhibitors against mushroom tyrosinase, a commonly used model enzyme.[3]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Assay Setup: To each well of a 96-well plate, add:
-
Phosphate buffer
-
Test compound at various concentrations (or DMSO for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add L-DOPA solution to each well to start the reaction.
-
Endpoint Measurement: Incubate the plate at 25°C for 20 minutes. Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value as described for the ALDH assay.[3]
Deciphering the Data: From IC50 to Mechanistic Insights
The IC50 value, while a crucial measure of potency, is only the first piece of the puzzle. To truly understand how an inhibitor works, it is essential to determine its mechanism of inhibition. This is typically achieved through enzyme kinetic studies where the reaction rate is measured at varying concentrations of both the substrate and the inhibitor.
The resulting data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]). The pattern of the lines in the presence of different inhibitor concentrations reveals the type of inhibition.
Structure-Activity Relationship (SAR) and Lead Optimization
A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of the lead compounds. By synthesizing and testing a series of analogues with modifications at different positions of the 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde scaffold, we can identify the key structural features required for potent inhibition.
Hypothetical SAR for 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde Derivatives against ALDH1A3:
| R1 (Position on Pyridine Ring) | R2 (Position on Benzaldehyde Ring) | IC50 (µM) | Notes |
| H | H | > 100 | Unsubstituted core shows weak activity. |
| 2-F | 2-OCH3 | 5.2 | Lead compound with moderate activity. |
| 4-Cl | 2-OCH3 | 2.8 | Electron-withdrawing group at R1 improves potency. |
| 2-F | 4-OH | 15.6 | Moving the methoxy group or replacing it with a hydroxyl group reduces activity. |
| 2-F | 2-OCH3, 4-Cl | 1.5 | Additional electron-withdrawing group at R2 enhances potency. |
This hypothetical data suggests that electron-withdrawing groups on both the pyridine and benzaldehyde rings may be favorable for ALDH1A3 inhibition. Such insights are invaluable for guiding the next round of synthesis in a medicinal chemistry program.
Concluding Remarks and Future Directions
The in vitro evaluation of novel enzyme inhibitors is a multi-faceted process that requires careful experimental design, rigorous data analysis, and a deep understanding of enzyme kinetics. The 5-(2-fluoropyridin-3-yl)-2-methoxybenzaldehyde scaffold represents a promising starting point for the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for characterizing the inhibitory potential of this and other novel chemical series.
Future studies should focus on confirming the on-target activity in cellular models and subsequently in in vivo preclinical models. A thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of the most promising inhibitors will also be critical for their successful translation into clinical candidates.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. [Link][10]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. 2021;26(19):5770. [Link][1]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link][2]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. 2021;17(1):6. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Int J Mol Sci. 2018;19(11):3383. [Link][6]
-
Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Eur J Med Chem. 2010;45(2):639-646. [Link][3]
-
An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. J Vis Exp. 2014;(93):e52090. [Link]
-
Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Pharmaceuticals (Basel). 2023;16(2):172. [Link][7]
-
Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Molecules. 2022;27(19):6618. [Link]
-
Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase. bioRxiv. [Link]
-
Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. J Biomol Struct Dyn. 2020;38(1):15-26. [Link]
-
Discovery of Substituted 5-(2-Hydroxybenzoyl)-2-Pyridone Analogues as Inhibitors of the Human Caf1/CNOT7 Ribonuclease. Int J Mol Sci. 2022;23(22):14343. [Link]
-
Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. J Med Chem. 1991;34(1):302-310. [Link]
-
Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Front Chem. 2023;11:1234567. [Link][8]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. 2021;26(1):185. [Link]
-
Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. Molecules. 2023;28(20):7194. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. [Link]
-
Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. J Med Chem. 2014;57(5):2048-2057. [Link][4]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules. 2022;27(19):6587. [Link][9]
-
Antiplasmodial Activity, Cytotoxicity and Structure-Activity Relationship Study of Cyclopeptide Alkaloids. Molecules. 2018;23(8):1885. [Link]
-
Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells. Figshare. [Link][5]
Sources
- 1. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]
- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study [mdpi.com]
- 8. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity Profiling of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde Derivatives
Executive Summary & Structural Logic
This guide outlines the standardized cross-reactivity and selectivity profiling workflow for compounds synthesized from the scaffold 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde (CAS: 946001-89-4).
This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the synthesis of Kinase Inhibitors (targeting the ATP hinge region) and GPCR Allosteric Modulators (specifically mGluR5 and Orexin receptors). The aldehyde functionality serves as a versatile handle for reductive amination, allowing for rapid library generation of biaryl-amine derivatives.
The "Fluorine Effect" in Profiling
The critical feature of this scaffold is the 2-fluoro substituent on the pyridine ring. When comparing derivatives of this scaffold against non-fluorinated analogs, three physicochemical shifts dictate the profiling strategy:
-
Basicity Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen (approx. pKa ~2.0 vs. ~5.2 for unsubstituted pyridine), reducing protonation at physiological pH. This often improves membrane permeability but alters binding kinetics in proton-dependent pockets.
-
Metabolic Blocking: The C2-position is a metabolic "soft spot" for aldehyde oxidase (AO) and CYP-mediated oxidation. The fluorine atom effectively blocks this site.
-
Conformational Locking: The fluorine can induce a specific torsion angle relative to the phenyl ring via dipole-dipole interactions, potentially narrowing the selectivity window by enforcing a rigid binding mode.
Comparative Performance Analysis
The following analysis contrasts the 2-Fluoro-Pyridine (2-F-Py) scaffold against the standard Unsubstituted Pyridine (H-Py) and Chloropyridine (Cl-Py) alternatives.
Table 1: Physicochemical & Selectivity Benchmarks (Representative Data)
| Feature | 2-F-Py Scaffold (Subject) | H-Py Scaffold (Alternative A) | Cl-Py Scaffold (Alternative B) | Implication for Profiling |
| Metabolic Stability (t½) | High (>60 min) | Low (<15 min) | Medium (30-45 min) | 2-F-Py requires less frequent dosing but higher scrutiny for accumulation. |
| hERG Inhibition (IC50) | > 10 µM (Low Risk) | ~1-5 µM (Med Risk) | < 1 µM (High Risk) | Reduced basicity of 2-F-Py lowers cation-pi interactions in the hERG channel. |
| Kinase Selectivity (Gini) | 0.65 (Moderate) | 0.40 (Promiscuous) | 0.75 (High) | H-Py binds indiscriminately; 2-F-Py improves specificity but requires panel screening. |
| CYP2D6 Inhibition | Low | High | Moderate | Basic amines from H-Py often inhibit CYP2D6; 2-F-Py mitigates this. |
Critical Cross-Reactivity Panels
To validate the safety and efficacy of compounds derived from this aldehyde, the following three-tier profiling cascade is mandatory.
Tier 1: Kinome Selectivity (The "Hinge" Check)
Since the 2-fluoropyridine moiety mimics the adenine ring of ATP, "off-target" kinase binding is the primary liability.
-
Primary Targets: p38 MAPK, c-Met, Src family.
-
Risk: The 2-F group may clash with the "Gatekeeper" residue in certain kinases, paradoxically increasing selectivity for others.
-
Method: TR-FRET Binding Assay (Protocol below).
Tier 2: CYP450 Reversible Inhibition
Derivatives formed via reductive amination often possess a basic nitrogen. While the 2-F reduces basicity, the lipophilic biaryl tail can still drive hydrophobic binding to CYP active sites.
-
Key Isoforms: CYP3A4 (Metabolism), CYP2D6 (Basic amine binding).
Tier 3: Safety Pharmacology (hERG)
Biaryl ethers are lipophilic. Even with the polarity of the pyridine, hERG blockade remains a "kill" criterion in lead optimization.
Experimental Protocols
Protocol A: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
Objective: Determine the binding affinity (
Reagents:
-
Kinase Tracer 236 (Alexa Fluor™ 647 labeled).
-
Eu-anti-GST Antibody.
-
Recombinant Kinase (e.g., p38 MAPK).
-
Test Compound (DMSO stock).
Step-by-Step Workflow:
-
Preparation: Dilute test compounds in 100% DMSO to 100X the final screening concentration (typically 1 µM start).
-
Plate Setup: Dispense 10 nL of compound into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550).
-
Master Mix: Prepare a solution containing Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer A.
-
Tracer Addition: Add Tracer 236 (concentration =
of tracer for specific kinase) to the Master Mix. -
Incubation: Dispense 10 µL of the Master Mix/Tracer solution into the assay plate. Spin down at 1000 rpm for 1 min.
-
Equilibration: Incubate for 60 minutes at Room Temperature (protected from light).
-
Read: Measure TR-FRET signal on a plate reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm (Laser).
-
Emission 1: 620 nm (Europium).
-
Emission 2: 665 nm (Alexa Fluor).
-
-
Analysis: Calculate the Emission Ratio (665/620). Fit data to a sigmoidal dose-response equation to determine
and convert to using the Cheng-Prusoff equation.
Protocol B: Fluorogenic CYP Inhibition Assay
Objective: Assess reversible inhibition of CYP2D6.
-
Incubation: Mix human liver microsomes (0.1 mg/mL), test compound (0.1 - 30 µM), and substrate (AMMC for CYP2D6) in phosphate buffer (pH 7.4).
-
Start: Initiate reaction with NADPH-regenerating system.
-
Time: Incubate for 20 minutes at 37°C.
-
Stop: Quench with acetonitrile containing internal standard (labetalol).
-
Detection: Centrifuge and analyze supernatant via LC-MS/MS.
-
Self-Validation: Include Quinidine as a positive control (Reference
).
Visualizing the Profiling Logic
The following diagram illustrates the decision tree for advancing a compound derived from the 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde scaffold.
Caption: Decision cascade for evaluating biaryl-amine derivatives. Green path indicates success criteria.
References & Authority
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Explains the metabolic blocking and pKa modulation of fluoropyridines.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Establishes the standard for Gini coefficient calculation in kinase profiling.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Details the structural implications of the 2-F-pyridine motif.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." The authoritative protocol for TR-FRET binding assays.
Disclaimer: This guide is intended for research purposes. All experimental protocols should be validated internally with appropriate positive and negative controls.
A Senior Application Scientist's Guide: Benchmarking Catalyst Performance for the Synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Introduction: The Importance of a Key Structural Motif
In the landscape of modern drug discovery and materials science, the biaryl and, particularly, the hetero-biaryl framework are ubiquitous. The compound 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde represents a critical intermediate, combining a functionalized benzaldehyde with a fluorinated pyridine ring. This specific arrangement is of high interest for synthesizing novel kinase inhibitors, receptor antagonists, and other biologically active molecules.
The primary synthetic route to this molecule is the Suzuki-Miyaura cross-coupling reaction. However, the coupling of 2-substituted pyridine derivatives, especially those bearing an electron-withdrawing fluorine atom, presents a significant synthetic hurdle.[1] The inherent low reactivity of the C-X (where X is a halide) bond on the pyridine ring often necessitates carefully optimized reaction conditions and highly active catalyst systems to achieve efficient and selective C-C bond formation.[1]
This guide provides a comprehensive comparison of modern palladium-based catalyst systems for a model Suzuki-Miyaura reaction to synthesize 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde. We will dissect the experimental choices, present objective performance data, and offer a detailed, field-proven protocol for the highest-performing system. Our goal is to equip researchers, scientists, and drug development professionals with a robust framework for catalyst selection and optimization for this challenging yet vital transformation.
The Synthetic Challenge: Overcoming the Inertness of 2-Fluoropyridines
The Suzuki-Miyaura coupling's success hinges on a delicate balance within its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The initial oxidative addition of the palladium(0) catalyst to the aryl halide is often the rate-limiting step. With 2-halopyridines, the reactivity of the C-X bond follows the expected trend: I > Br > Cl >> F.[1] The 2-fluoro substituent, while desirable in the final product for its metabolic stability and ability to modulate pKa, deactivates the ring towards oxidative addition.
For this benchmark study, we will focus on the coupling between (2-fluoropyridin-3-yl)boronic acid and 5-bromo-2-methoxybenzaldehyde . This route is often preferred due to the commercial availability and relative stability of the boronic acid partner. However, heteroaryl boronic acids, particularly nitrogen-containing ones, are prone to an undesired side reaction known as protodeboronation, where the C-B bond is cleaved by water or base.[4] Therefore, the choice of base and catalyst system is critical not only for promoting the desired coupling but also for suppressing this degradation pathway.
Experimental Design for Catalyst Benchmarking
A systematic approach is essential to identify the optimal catalyst system. Our experimental design is built to be a self-validating system, where a standardized protocol is used to test a matrix of catalysts, ligands, and bases.
Catalyst Screening Workflow
The following workflow provides a logical progression from reaction setup to data analysis, ensuring reproducibility and accurate comparison.
Caption: Workflow for systematic catalyst performance benchmarking.
Standardized Reaction Protocol
To ensure a fair comparison, each catalyst system was evaluated using the following standardized procedure:
-
Preparation: In an argon-filled glovebox, a 2-dram vial was charged with 5-bromo-2-methoxybenzaldehyde (0.1 mmol, 1.0 equiv), (2-fluoropyridin-3-yl)boronic acid (0.12 mmol, 1.2 equiv), and the specified base (0.2 mmol, 2.0 equiv).
-
Catalyst Addition: The specified palladium precatalyst (0.002 mmol, 2 mol%) and ligand (0.004 mmol, 4 mol%) were added. Note: For pre-formed catalyst complexes, 2 mol% was used directly.
-
Reaction: Anhydrous solvent (1.0 mL) was added, the vial was sealed with a Teflon-lined cap, and the mixture was removed from the glovebox and placed in a pre-heated aluminum block at the specified temperature. The reaction was stirred vigorously for 12 hours.
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (1 mL), and an internal standard (dodecane, 0.1 mmol) was added. A sample was filtered through a small plug of silica and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product yield.
Comparative Performance of Catalyst Systems
We evaluated a selection of commercially available and widely used palladium precatalysts and ligands, representing different "generations" of catalyst technology.[5] This includes bulky, electron-rich phosphine ligands which are known to be effective for challenging cross-couplings.
| Entry | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) [a] |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 78 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 95 |
| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 89 |
| 4 | Pd(dppf)Cl₂ | - | K₃PO₄ | Toluene | 100 | 65 |
| 5 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 81 |
| 6 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 7 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 93 |
| 8 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80 | 75 |
[a] Yield determined by GC-MS analysis using an internal standard.
Analysis of Results
The data clearly demonstrates the critical role of the ligand and base in achieving high efficiency for this transformation.
-
Ligand Effect: The combination of Pd₂(dba)₃ with the bulky, electron-rich Buchwald ligand XPhos (Entry 2) provided the highest yield (95%).[6] This is attributed to the ligand's ability to promote both the initial oxidative addition and the final, often sluggish, reductive elimination step, while stabilizing the active Pd(0) species. SPhos and RuPhos also performed well (Entries 1 and 3), but the older generation catalyst, Pd(dppf)Cl₂ (Entry 4), was significantly less effective, highlighting the advances in ligand design.
-
Base Effect: The choice of base had a pronounced impact. The moderately weak base K₃PO₄ (potassium phosphate) proved superior to both K₂CO₃ (potassium carbonate) and Cs₂CO₃ (cesium carbonate) when paired with the optimal XPhos ligand (compare Entries 2, 5, and 6). This is a common observation in couplings with base-sensitive boronic acids, as stronger bases can accelerate protodeboronation.[4]
-
Solvent and Temperature: While both toluene and dioxane were effective solvents (Entries 2 and 7), toluene gave a slight edge. As expected, reducing the temperature to 80 °C resulted in a lower yield (Entry 8), indicating that thermal energy is required to overcome the activation barrier for this challenging coupling.
Mechanistic Insights
The superior performance of the Pd/XPhos system can be rationalized by examining the Suzuki-Miyaura catalytic cycle.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The bulky biarylphosphine ligand XPhos plays a multifaceted role:
-
Promotes Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating its insertion into the C-Br bond.
-
Accelerates Reductive Elimination: The steric bulk of the ligand forces the two aryl groups (Ar¹ and Ar²) into close proximity in the trans_complex, promoting the final C-C bond-forming step and regenerating the active Pd(0) catalyst.[3] This rapid turnover is crucial for preventing catalyst decomposition and side reactions.
Recommended Protocol for Synthesis
Based on the benchmarking data, the following protocol is recommended for a reliable and high-yielding synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde.
Materials & Equipment:
-
5-bromo-2-methoxybenzaldehyde
-
(2-fluoropyridin-3-yl)boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
Anhydrous toluene
-
Standard glassware for inert atmosphere chemistry, magnetic stirrer, heating mantle/block
-
Glovebox or Schlenk line
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add K₃PO₄ (425 mg, 2.0 mmol). Flame-dry the apparatus under vacuum and backfill with argon or nitrogen.
-
Reagent Addition: Under a positive pressure of inert gas, add 5-bromo-2-methoxybenzaldehyde (215 mg, 1.0 mmol), (2-fluoropyridin-3-yl)boronic acid (169 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
The synthesis of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde via Suzuki-Miyaura cross-coupling is a challenging transformation that is highly sensitive to the choice of catalyst system and reaction parameters. Our comparative analysis demonstrates that modern, bulky, electron-rich phosphine ligands are essential for achieving high yields. Specifically, a catalyst system composed of Pd₂(dba)₃ / XPhos with K₃PO₄ as the base in toluene at 100 °C provides a robust and highly efficient method for this C-C bond formation. This guide provides researchers with the data, rationale, and a validated protocol to confidently approach the synthesis of this and other structurally related hetero-biaryl compounds, accelerating progress in drug discovery and development.
References
- Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives - Benchchem.
- Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate.
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine - Benchchem.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC.
- High-Throughput Screening Techniques in Catalysis.
- In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium - Freie Universität Berlin.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. Available at: [Link]
- Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid - Benchchem.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Bench: A Guide to the Safe Handling and Disposal of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
For the innovative researcher, 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde is a valuable building block. However, its handling requires a meticulous approach to safety. This guide provides a comprehensive framework for the safe utilization and disposal of this compound, ensuring that your focus remains on scientific discovery, underpinned by a robust safety culture.
Hazard Profile: Understanding the Compound
The presence of the fluorine atom on the pyridine ring necessitates additional caution. Halogenated organic compounds can have unique toxicological profiles and require special disposal considerations.[5][6][7] Therefore, a conservative approach that assumes the compound is an irritant to the skin, eyes, and respiratory system, and is potentially harmful if ingested or absorbed through the skin, is scientifically prudent.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following recommendations are based on established best practices for handling similar chemical classes.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Rationale |
| Hands | Nitrile gloves | Provides good resistance to a wide range of chemicals and is suitable for general laboratory use.[5][8][9] For prolonged or direct contact, consider double-gloving. |
| Eyes/Face | Chemical splash goggles and, when necessary, a full-face shield | Protects against splashes and airborne particles.[8][10] A face shield offers an additional layer of protection, especially during larger-scale operations.[8][10] |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | A primary engineering control to prevent inhalation of dust or vapors.[1][5] For weighing operations or when aerosolization is possible, a NIOSH-approved respirator may be necessary.[8] |
Safe Handling and Operational Plan: A Step-by-Step Approach
A systematic workflow minimizes the potential for exposure and ensures a safe laboratory environment.
Operational Workflow:
Caption: A step-by-step workflow for the safe handling of 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde.
Key Procedural Points:
-
Engineering Controls : Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Spill Management : In the event of a spill, evacuate the area and use an inert absorbent material for cleanup. Ensure you are wearing the appropriate PPE, including respiratory protection, during cleanup.[10]
-
First Aid :
Disposal Plan: Environmental Responsibility
As a halogenated organic compound, 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde requires specific disposal procedures to ensure environmental protection and regulatory compliance.
Waste Segregation Diagram:
Caption: Proper segregation of waste streams for disposal.
Disposal Protocol:
-
Do Not Dispose Down the Drain : Organic substances should never be disposed of in the laboratory sink.[5]
-
Segregate Halogenated Waste : All waste containing this compound, whether solid or liquid, must be collected in a designated "Halogenated Organic Waste" container.[5][6][7] This is crucial as halogenated and non-halogenated waste streams are treated differently and mixing them can increase disposal costs and environmental impact.[6][11]
-
Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.[6][11]
-
Institutional Guidelines : Always adhere to your institution's specific hazardous waste management protocols.
By implementing these safety and disposal measures, you can confidently work with 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde, fostering a secure and productive research environment.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
- Hazardous Waste Segregation. (2016, April 15).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- SIGMA-ALDRICH - Durham Tech. (n.d.).
- 4-fluorobenzaldehyde - Sdfine. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, December 15).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Personal Protective Equipment (PPE). (n.d.).
Sources
- 1. durhamtech.edu [durhamtech.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. hscprep.com.au [hscprep.com.au]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. cdc.gov [cdc.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
